molecular formula C13H22N4O B5599774 1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride

1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride

カタログ番号 B5599774
分子量: 250.34 g/mol
InChIキー: RUFWPTXYZLIYBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride, commonly known as XEN907, is a novel small molecule drug that has been developed for the treatment of neurological disorders. It belongs to the class of compounds called histamine H3 receptor antagonists. The H3 receptor is a G protein-coupled receptor that regulates the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. XEN907 has been shown to improve cognitive function and memory in preclinical studies and is currently being investigated for its potential therapeutic use in a range of neurological disorders.

作用機序

XEN907 works by blocking the H3 receptor, which regulates the release of neurotransmitters in the brain. By blocking this receptor, XEN907 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, memory, and motor control.
Biochemical and Physiological Effects
XEN907 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include:
- Increased release of dopamine, norepinephrine, and acetylcholine
- Improved cognitive function and memory
- Reduced motor deficits
- Neuroprotective effects, reducing oxidative stress and inflammation
- Increased neurogenesis, the formation of new neurons in the brain

実験室実験の利点と制限

One advantage of using XEN907 in lab experiments is its specificity for the H3 receptor. This allows researchers to study the effects of blocking this receptor on neurotransmitter release and cognitive function. However, one limitation is that XEN907 is a small molecule drug and may have limited penetration of the blood-brain barrier, which could affect its efficacy in certain neurological disorders.

将来の方向性

There are several potential future directions for research on XEN907. These include:
- Clinical trials to investigate its therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia
- Studies to investigate its effects on other neurotransmitter systems in the brain
- Development of new analogs of XEN907 with improved pharmacokinetic properties and efficacy in the brain
- Studies to investigate its potential use as a cognitive enhancer in healthy individuals
- Investigation of its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis.
In conclusion, XEN907 is a promising small molecule drug that has shown potential for the treatment of neurological disorders. Its mechanism of action involves blocking the H3 receptor, which regulates the release of neurotransmitters in the brain. XEN907 has been shown to improve cognitive function and memory, reduce motor deficits, and have neuroprotective effects. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved efficacy.

合成法

The synthesis of XEN907 involves several steps, starting with the reaction of 2-methyl-1H-imidazole with 3-chloropropanoic acid to form 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. This compound is then reacted with 1,6-diaminohexane to form 1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine. The final step involves the formation of the dihydrochloride salt of XEN907.

科学的研究の応用

XEN907 has been extensively studied in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, XEN907 has been shown to improve cognitive function and memory, reduce motor deficits, and modulate neurotransmitter release. XEN907 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.

特性

IUPAC Name

1-(3-aminoazepan-1-yl)-3-(2-methylimidazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-11-15-6-9-16(11)8-5-13(18)17-7-3-2-4-12(14)10-17/h6,9,12H,2-5,7-8,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFWPTXYZLIYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(=O)N2CCCCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。